

2-Chloro-4-(trifluoromethyl)pyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)pyrimidine
Cat. No.:	B015870

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

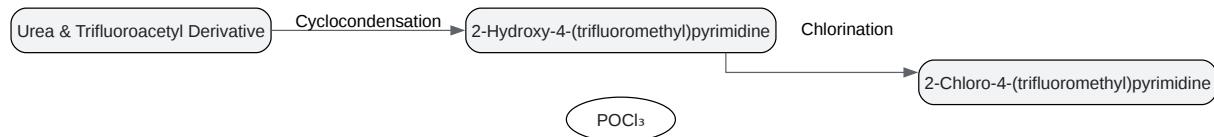
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-4-(trifluoromethyl)pyrimidine**, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity

2-Chloro-4-(trifluoromethyl)pyrimidine is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position. This unique arrangement of electron-withdrawing groups imparts distinct reactivity to the molecule, making it a valuable synthon for the introduction of the trifluoromethylpyrimidine moiety into more complex structures.

Table 1: Physicochemical Properties of **2-Chloro-4-(trifluoromethyl)pyrimidine**


Property	Value	Reference(s)
CAS Number	33034-67-2	[1]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[1]
Molecular Weight	182.53 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	60 °C @ 10 mmHg	[3]
Density	1.513 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.447	[3]
InChI Key	FZRBTBCCMVNZBD- UHFFFAOYSA-N	[1]
SMILES	FC(F)(F)c1ccnc(Cl)n1	[3]

Synthesis and Purification

The preparation of **2-Chloro-4-(trifluoromethyl)pyrimidine** is a critical aspect of its utility. A common and efficient method involves a two-step process, starting from readily available materials.[\[4\]](#)

Synthesis Pathway

The synthesis proceeds through the formation of a 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate, followed by a chlorination step.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **2-Chloro-4-(trifluoromethyl)pyrimidine**.

Detailed Experimental Protocol

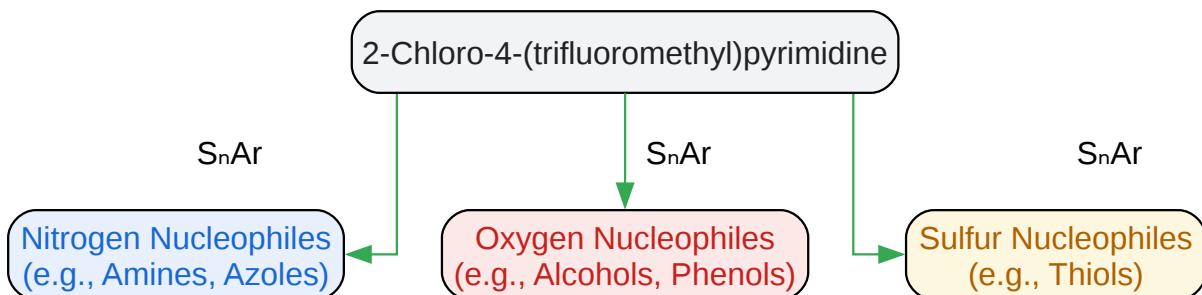
This protocol is based on established methods for the synthesis of chloropyrimidines.[4][5]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

- In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine a trifluoroacetyl derivative (e.g., ethyl trifluoroacetoacetate) (1.0 eq), urea (1.0-1.5 eq), and an alkaline catalyst in a mixed solvent system of a hydrocarbon and an alcohol.[4]
- Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude 2-hydroxy-4-(trifluoromethyl)pyrimidine can be used in the next step with or without further purification.

Step 2: Synthesis of **2-Chloro-4-(trifluoromethyl)pyrimidine**

- To the crude 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl_3) (3.0-5.0 eq) and a nitrile solvent such as acetonitrile.[4]
- Heat the mixture to 80-150 °C and stir for 2-24 hours. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
- After completion, carefully remove the excess POCl_3 and acetonitrile by distillation under reduced pressure.
- Cool the residue in an ice bath and slowly add water to quench the reaction.
- Basify the aqueous solution to a pH of 8.5-10 using a suitable base (e.g., 50% NaOH solution).[4]
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate.


- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **2-Chloro-4-(trifluoromethyl)pyrimidine** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.[6][7]

Reactivity Profile: A Hub for Nucleophilic Substitution

The core of **2-Chloro-4-(trifluoromethyl)pyrimidine**'s utility lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the strong inductive effect of the trifluoromethyl group, renders the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). [8][9]

[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Chloro-4-(trifluoromethyl)pyrimidine** with various nucleophiles.

The reaction with nucleophiles typically proceeds readily, often at room temperature or with gentle heating, to displace the chloride leaving group. This provides a versatile and efficient route to a wide array of 2-substituted-4-(trifluoromethyl)pyrimidine derivatives.

General Experimental Protocol for Nucleophilic Substitution:

- Dissolve **2-Chloro-4-(trifluoromethyl)pyrimidine** (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

- Add the desired nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine or an alcohol, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl byproduct.
- Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
- Purify the product by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is paramount for confirming the identity and purity of **2-Chloro-4-(trifluoromethyl)pyrimidine**.

Table 2: Spectroscopic Data for **2-Chloro-4-(trifluoromethyl)pyrimidine**

Technique	Data	Reference(s)
¹ H NMR	δ 8.96 (s, 2H) (in CDCl ₃)	[10]
¹³ C NMR	δ 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz) (in CDCl ₃)	[10]
¹⁹ F NMR	δ -70.04 (s, 3F) (in CDCl ₃)	[10]
Mass Spec (EI)	m/z 182 (M ⁺)	[6]

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability, binding affinity, and cell permeability of molecules. **2-Chloro-4-(trifluoromethyl)pyrimidine** serves as a crucial starting material for the synthesis of numerous bioactive compounds.[\[11\]](#)[\[12\]](#)

While a specific, marketed drug directly synthesized from **2-Chloro-4-(trifluoromethyl)pyrimidine** is not readily identifiable in the public domain, its isomers and closely related analogues are key intermediates in the synthesis of various therapeutic agents. For instance, trifluoromethylpyrimidine derivatives are integral components of compounds targeting kinases, which are pivotal in cancer therapy.^[13] Furthermore, this class of compounds has shown promise in the development of antifungal and antiviral agents.^[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Chloro-4-(trifluoromethyl)pyrimidine**. It is essential to consult the Safety Data Sheet (SDS) before use.

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine is a versatile and highly valuable building block for the synthesis of complex molecules with diverse biological activities. Its well-defined reactivity profile, coupled with established synthetic routes, makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. zenodo.org [zenodo.org]
- 10. rsc.org [rsc.org]
- 11. iris.unipa.it [iris.unipa.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazoles Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemneo.com [chemneo.com]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)pyrimidine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015870#2-chloro-4-trifluoromethyl-pyrimidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com